D4-abiraterone

Catalog No.
S571608
CAS No.
154229-21-7
M.F
C24H29NO
M. Wt
347.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D4-abiraterone

CAS Number

154229-21-7

Product Name

D4-abiraterone

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C24H29NO

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1

InChI Key

GYJZZAJJENTSTP-NHFPKVKZSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C

Synonyms

17-(3-pyridyl)androsta-5,16-dien-3-one, CB 7627, CB-7627, CB7627

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C

Androsta-4,16-dien-3-one, 17-(3-pyridinyl)-, also known as 17-(3-Pyridinyl)androsta-4,16-dien-3-one or CB 7627, is a synthetic steroid derivative with potential applications in scientific research, particularly within the field of endocrinology.

Potential as a Cytochrome P450 17α-hydroxylase/C17,20-lyase Inhibitor:

Research suggests that Androsta-4,16-dien-3-one, 17-(3-pyridinyl)- might function as an inhibitor of the enzyme cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17A1) []. This enzyme plays a crucial role in the biosynthesis of sex hormones, including testosterone and estradiol. Inhibiting CYP17A1 could potentially offer a novel approach to studying and potentially regulating sex hormone levels in various research settings.

D4-abiraterone, also known as Delta-4-abiraterone or Androsta-4,16-dien-3-one, 17-(3-pyridinyl)-, is a potent steroidal compound primarily recognized for its role as an irreversible and selective inhibitor of the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17A1). This enzyme is crucial in the biosynthesis of androgens, including testosterone and dihydrotestosterone, which are significant in the development and progression of prostate cancer. D4-abiraterone is a metabolite of abiraterone acetate, a drug used in the treatment of metastatic castration-resistant prostate cancer (mCRPC) .

There is no current research available on the mechanism of action of Androsta-4,16-dien-3-one, 17-(3-pyridinyl)-. However, structurally similar androgens bind to androgen receptors in cells, influencing processes like male sexual development and function []. The pyridinyl ring substitution might alter this mechanism, requiring further investigation.

That are essential for its biological activity. Notably:

  • Oxidation: D4-abiraterone can be oxidized to form several metabolites.
  • Reduction: It can be reduced to produce 3-keto-5α-abiraterone, which acts as an agonist of the androgen receptor.
  • Substitution: D4-abiraterone can undergo substitution reactions with specific reagents .

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride or lithium aluminum hydride are often used for reduction .

D4-abiraterone exhibits significant biological activity through its mechanism of action on the CYP17A1 enzyme. By inhibiting this enzyme, D4-abiraterone effectively reduces the synthesis of androgens, leading to decreased levels of testosterone and dihydrotestosterone in serum. This reduction is critical for managing prostate cancer since these hormones can stimulate tumor growth .

In laboratory studies, D4-abiraterone has demonstrated a broader range of inhibitory activity compared to its parent compound, abiraterone acetate, suggesting potential clinical advantages in treating patients with prostate cancer .

The synthesis of D4-abiraterone typically involves converting abiraterone acetate through enzymatic processes. The primary method includes:

  • Enzymatic Conversion: Utilizing the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) to convert abiraterone acetate into D4-abiraterone.
  • Industrial Production: Large-scale synthesis involves producing abiraterone acetate followed by its enzymatic conversion to ensure high yield and purity .

D4-abiraterone is primarily applied in oncology, particularly in the treatment of prostate cancer. Its role as a potent inhibitor of androgen synthesis makes it a valuable therapeutic agent for patients with metastatic castration-resistant prostate cancer who require effective hormonal manipulation to control disease progression .

Additionally, D4-abiraterone is utilized in research settings to study androgen metabolism and the pharmacokinetics of related compounds .

Research indicates that D4-abiraterone interacts with various biological systems by binding to the androgen receptor and influencing cellular signaling pathways associated with steroidogenesis. Studies have shown that it binds more effectively to CYP17A1 compared to other metabolites of abiraterone, enhancing its potential efficacy in inhibiting androgen production .

Furthermore, ongoing studies are investigating the relationship between plasma concentrations of D4-abiraterone and clinical outcomes in patients treated with abiraterone acetate, aiming to optimize therapeutic strategies based on individual metabolic responses .

D4-abiraterone shares structural similarities with several other steroidal compounds used in cancer therapy. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Abiraterone AcetateInhibits CYP17A1; prodrug formConverted to D4-abiraterone in vivo
TOK-001Non-steroidal CYP17A1 inhibitorDistinct structure; less androgenic activity
EnzalutamideAndrogen receptor antagonistDirectly inhibits androgen receptor signaling
KetoconazoleBroad-spectrum antifungal; also inhibits CYP17Used off-label for prostate cancer treatment

D4-abiraterone's uniqueness lies in its specific irreversible inhibition of CYP17A1 and its enhanced potency as a metabolite of abiraterone acetate, making it a focal point in current prostate cancer therapies .

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

347.224914549 g/mol

Monoisotopic Mass

347.224914549 g/mol

Heavy Atom Count

26

UNII

Z2L6XS2R7H

Dates

Modify: 2023-08-15

Explore Compound Types